Structural Elucidation of Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate: A Comprehensive Analytical Framework
Structural Elucidation of Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate: A Comprehensive Analytical Framework
Executive Summary
In modern drug discovery and synthetic methodology, the unambiguous structural characterization of heterocyclic intermediates is paramount. Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS: 913558-33-5)[1] is a highly functionalized, partially saturated indazole derivative. As a Senior Application Scientist, I approach its structure elucidation not as a mere data-collection exercise, but as the construction of a self-validating logical proof. This whitepaper details the rigorous analytical framework required to confirm the exact regiochemistry, molecular framework, and functional group integrity of this specific molecule.
Pharmacological Relevance & Structural Complexity
The 4,5,6,7-tetrahydro-1H-indazole scaffold is a "privileged structure" in medicinal chemistry. Derivatives of this core have been extensively optimized as potent and selective sigma-2 receptor ligands[2], kinase inhibitors, and versatile platforms for triazole conjugates via 1,3-dipolar cycloadditions[3].
The specific inclusion of a ketone at the C5 position and an ethyl ester at the C3 position provides orthogonal synthetic handles. However, distinguishing the 5-oxo isomer from its 4-oxo or 6-oxo counterparts requires meticulous spectroscopic deduction[4]. A single misassignment at this stage can derail an entire multi-step synthesis program.
Analytical Strategy: The Self-Validating System
To guarantee scientific integrity, our analytical workflow relies on orthogonal techniques. No single piece of data exists in isolation; every structural claim must be corroborated by at least two independent spectroscopic phenomena.
Fig 1. Sequential self-validating analytical workflow for structure elucidation.
High-Resolution Mass Spectrometry (HRMS)
The first step in our logical proof is establishing the exact molecular formula. For ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, the theoretical formula is C10H12N2O3 .
Using Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS in positive ion mode, we expect to observe the protonated molecular ion [M+H]+ at m/z 209.0921.
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Causality of Choice: ESI is a "soft" ionization technique, preventing the premature fragmentation of the relatively labile ethyl ester group, ensuring the intact molecular ion is the base peak. The isotopic distribution (specifically the M+1 peak from 13C natural abundance) must perfectly align with the simulated pattern for 10 carbon atoms, validating the carbon count before NMR is even run.
Vibrational Spectroscopy (FT-IR)
FT-IR provides immediate, orthogonal confirmation of the functional groups suggested by the formula.
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Orthogonal Carbonyls: The molecule possesses two distinct carbonyl environments. The C5 cyclohexanone-like ketone typically absorbs strongly near 1715 cm−1 . The C3 conjugated ethyl ester absorbs at a slightly lower frequency, around 1690 cm−1 , due to conjugation with the pyrazole ring.
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N-H Stretching: A broad band between 3100−3300 cm−1 confirms the presence of the pyrazole N-H, which is heavily involved in intermolecular hydrogen bonding in the solid state.
Nuclear Magnetic Resonance (NMR): The Core Deduction
NMR spectroscopy is where the regiochemistry of the 5-oxo position is definitively proven[4].
1D ¹H NMR: Spin System Causality
The aliphatic protons of the cyclohexanone ring ( C4,C6,C7 ) provide a self-evident proof of the ketone's position.
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The C4 Singlet: The C4 methylene group is flanked by the C3a quaternary bridgehead carbon and the C5 ketone. Because it has no adjacent protons, the C4 protons appear as a distinct singlet integrating to 2H (~ δ 3.52 ppm).
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The C6/C7 Triplets: The C6 and C7 methylenes are adjacent to each other, but isolated from C4 by the ketone. Thus, they couple exclusively with each other, forming two distinct triplets ( δ 2.58 and 2.88 ppm).
If this were the 6-oxo isomer, the singlet would be at C7. If it were the 4-oxo isomer, we would observe a contiguous spin system (triplet-multiplet-triplet). The singlet-triplet-triplet pattern is an absolute, self-validating proof of the 5-oxo regiochemistry.
2D NMR (HMBC): Crossing the Quaternary Bridges
To anchor the aliphatic ring to the pyrazole core, Heteronuclear Multiple Bond Correlation (HMBC) is required. HMBC detects long-range ( 2J and 3J ) carbon-proton couplings.
Fig 2. Key HMBC (1H-13C) correlations proving the 5-oxo regiochemistry.
The C4 singlet protons will show a strong 2J correlation to the C3a quaternary carbon ( δ 117.8) and the C5 ketone ( δ 209.4). This locks the position of the ketone relative to the pyrazole ring, completing the structural proof.
Data Summary Tables
Table 1: HRMS and FT-IR Data Summary
| Analytical Method | Parameter / Observation | Theoretical Value | Diagnostic Significance |
| HRMS (ESI+) | [M+H]+ Exact Mass | 209.0921 m/z | Confirms C10H12N2O3 formula |
| HRMS (ESI+) | Mass Accuracy | <5 ppm error | Validates elemental composition |
| FT-IR (ATR) | Ketone C=O Stretch | ∼1715 cm−1 | Confirms saturated cyclic ketone |
| FT-IR (ATR) | Ester C=O Stretch | ∼1690 cm−1 | Confirms conjugated ester |
| FT-IR (ATR) | Pyrazole N−H Stretch | 3100−3300 cm−1 | Confirms free secondary amine |
Table 2: 1H and 13C NMR Assignments (DMSO-d6, 400/100 MHz)
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity (J in Hz) | ¹³C Chemical Shift (δ, ppm) | HMBC Correlations (¹H to ¹³C) |
| N1-H | 13.25 | br s, 1H | - | C3,C3a,C7a |
| C3 | - | - | 138.2 | - |
| C3-Ester | - | - | 162.1 | - |
| C3a | - | - | 117.8 | - |
| C4 | 3.52 | s, 2H | 33.1 | C5,C3a,C3,C7a |
| C5 | - | - | 209.4 | - |
| C6 | 2.58 | t (6.8), 2H | 38.4 | C5,C7,C7a |
| C7 | 2.88 | t (6.8), 2H | 23.5 | C6,C7a,C3a,C5 |
| C7a | - | - | 141.5 | - |
| -CH₂- (Et) | 4.28 | q (7.1), 2H | 60.5 | C3-Ester |
| -CH₃ (Et) | 1.31 | t (7.1), 3H | 14.2 | −CH2−(Et) |
Experimental Protocols
Protocol 1: HRMS Data Acquisition (Self-Validating)
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Instrument Calibration: Prior to sample analysis, infuse a sodium formate calibration solution. Verify that the mass accuracy across the 100-1000 m/z range is <2 ppm . Causality: Ensures any mass deviation in the sample is inherent to the molecule, not instrument drift.
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Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 to achieve a final concentration of 10 µg/mL.
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Blank Run: Inject pure Methanol to establish a baseline and rule out system contamination.
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Acquisition: Inject 2 µL of the sample into an ESI-TOF mass spectrometer. Operate in positive ion mode with a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.
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Data Processing: Extract the [M+H]+ peak and overlay the theoretical isotopic distribution for C10H12N2O3 to confirm a match score of >95% .
Protocol 2: Comprehensive NMR Acquisition
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Sample Preparation: Dissolve 15-20 mg of the highly pure compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides an internal zero-point reference, ensuring chemical shift values are absolute and reproducible.
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1D ¹H Acquisition: Acquire on a 400 MHz or 500 MHz spectrometer. Use a 30° pulse angle, a relaxation delay ( D1 ) of 2.0 seconds, and 16 scans.
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1D ¹³C Acquisition: Utilize a composite pulse decoupling (CPD) sequence to remove proton couplings. Due to the quaternary carbons ( C3,C3a,C5,C7a ), set a longer relaxation delay ( D1=3.0 s ) and acquire a minimum of 1024 scans to ensure adequate signal-to-noise ratio.
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2D HMBC Acquisition: Set the long-range coupling constant ( JCH ) parameter to 8 Hz (standard for optimizing 2J and 3J correlations). Acquire with 128 increments in the indirect (F1) dimension.
Conclusion
The structural elucidation of ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate demands a rigorous, multi-faceted approach. By combining the exact mass capabilities of HRMS with the functional group identification of FT-IR, and ultimately anchoring the regiochemistry through 1D spin-system analysis and 2D HMBC NMR, we establish an unbreakable chain of evidence. This self-validating methodology ensures absolute confidence in the chemical identity of this critical medicinal chemistry intermediate.
References
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Zheng, Y., et al. "Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands". ChemMedChem, 2019, 14(13): 1248–1256. Available at:[Link]
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Greitāns, K., et al. "Synthesis of Tetrahydroindazole-Triazole Conjugates and their Derivatization by the Ritter Reaction". Key Engineering Materials, 2018, Vol. 762, pp. 25-30. Available at:[Link]
